BenchChemオンラインストアへようこそ!

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

PIM kinase inhibition Cancer therapeutics Structure-based drug design

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a racemic heterocyclic building block comprising a pyridine ring linked via an ether bond to a pyrrolidine ring, supplied as the dihydrochloride salt for enhanced handling and solubility. With a molecular formula of C₉H₁₂N₂O·2HCl and molecular weight of 237.13 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry, most notably as the core structural motif in a series of low-nanomolar pan-PIM kinase inhibitors.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
CAS No. 1220040-28-7
Cat. No. B1455246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
CAS1220040-28-7
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H
InChIKeyNVFYGRPPQCWOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS 1220040-28-7): Procurement-Ready Scaffold Overview


4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a racemic heterocyclic building block comprising a pyridine ring linked via an ether bond to a pyrrolidine ring, supplied as the dihydrochloride salt for enhanced handling and solubility. With a molecular formula of C₉H₁₂N₂O·2HCl and molecular weight of 237.13 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry, most notably as the core structural motif in a series of low-nanomolar pan-PIM kinase inhibitors [1]. The free base (CAS 933716-88-2) exhibits a computed logP of 0.6 and a topological polar surface area (TPSA) of 34.2 Ų, placing it within favorable physicochemical space for CNS drug discovery applications [2].

Why Generic 4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride Substitution Fails: Regioisomeric and Salt-Form Differentiation


In-class substitution of 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride with its 2- or 3-substituted pyridine regioisomers, its enantiopure (R) or (S) forms, or its free base is non-trivial due to three critical differentiation points. First, the ether-substitution position on the pyridine ring governs the scaffold's vector angle and hydrogen-bonding geometry, fundamentally altering target engagement: the 4-substituted regioisomer is the validated scaffold for pan-PIM kinase inhibition (PIM1/2/3 potency 5:14:2 nM), whereas the 3-substituted analog is reported to target enoyl-ACP reductase (FabI) [1]. Second, the dihydrochloride salt form provides distinct aqueous solubility and solid-state handling advantages compared to the free base or monohydrochloride salt, directly impacting weighing accuracy, dissolution rates, and formulation in biological assays . Third, the racemic nature of this compound distinguishes it from chiral (R)- or (S)-enantiopure variants (CAS 927691-32-5 and 1314355-43-5 respectively), which are four- to ten-fold more expensive and specified only when chirality is functionally required in target binding .

4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride Quantitative Evidence Guide: Comparator-Based Differentiation Data


PIM Kinase Pan-Inhibition: 4-Substituted Scaffold Delivers Sub-15 nM Potency Across PIM1, PIM2, and PIM3

The 4-(pyrrolidin-3-yloxy)pyridine scaffold constitutes the key structural feature of Compound 1s, a pan-PIM kinase inhibitor developed by structure-based design at Sanofi. In a biochemical enzymatic assay, Compound 1s inhibited PIM1, PIM2, and PIM3 with IC₅₀ values of 5 nM, 14 nM, and 2 nM respectively, as confirmed by the co-crystal structure in PIM1 (PDB 4XHK) resolved at 1.9 Å [1]. In contrast, the 3-substituted regioisomer 3-(pyrrolidin-3-yloxy)pyridine is not associated with PIM kinase inhibition in the primary literature but is instead reported as a FabI inhibitor scaffold, demonstrating how the substitution position redirects the entire biological target profile [2]. The 2-substituted regioisomer lacks comparable crystallographically validated kinase engagement data in public-domain structural databases.

PIM kinase inhibition Cancer therapeutics Structure-based drug design

Dihydrochloride Salt Form: Quantified Purity and Physical Form Advantages Over Free Base and Mono-HCl Analogs

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is commercially available with a minimum purity specification of 98% (AKSci) and 96% (Sigma Aldrich), supplied as an off-white solid with documented long-term storage stability in cool, dry conditions . The free base (CAS 933716-88-2) is a liquid or low-melting solid at ambient temperature based on its computed boiling point of 267.6 °C and flash point of 115.7 °C, making it inherently more difficult to weigh accurately and store without degradation compared to the crystalline dihydrochloride salt . The dihydrochloride salt provides two molar equivalents of HCl, ensuring complete protonation of both the pyrrolidine nitrogen (estimated pKa ~10.5 for pyrrolidine) and pyridine nitrogen (pKa ~5.2), yielding a predictable aqueous solubility profile superior to the monohydrochloride form (CAS 1264033-82-0) which contains only one equivalent of HCl.

Salt-form selection Solid-state properties Assay-ready formulation

Regioisomeric Selectivity: 4-Position Ether Linkage Enables Kinase Targeting, Whereas 3-Position Shifts to Antibacterial FabI

The position of the pyrrolidin-3-yloxy substituent on the pyridine ring fundamentally determines the biological target profile. The 4-substituted scaffold, when elaborated with appropriate substituents, yields potent pan-PIM kinase inhibitors with IC₅₀ values of 2–14 nM, supported by a high-resolution co-crystal structure (PDB 4XHK) confirming key hydrogen-bonding interactions between the pyridine nitrogen and the kinase hinge region [1]. By contrast, the 3-substituted regioisomer (CAS 224818-27-3) has been developed as an inhibitor of the bacterial enzyme enoyl-ACP reductase (FabI), with reported competitive binding IC₅₀ values as low as 20 nM against Pseudomonas aeruginosa RocR [2]. The 4-position places the pyridine nitrogen at a vector angle suitable for kinase hinge binding, while the 3-position presents a different hydrogen-bonding geometry that favors the FabI active-site architecture. This regioisomeric target-switching is a class-level phenomenon supported by multiple independent studies, though direct head-to-head kinase panel screening of the two regioisomers within a single publication has not been identified.

Regioisomeric SAR Target selectivity Kinase inhibitor design

Physicochemical Property Differentiation: Computed logP, TPSA, and Rotatable Bonds Position the Scaffold for CNS Drug-Likeness

The free base of 4-(pyrrolidin-3-yloxy)pyridine displays computed physicochemical properties that compare favorably to established CNS drug-likeness thresholds: logP 0.6 (within the optimal 1–3 range for CNS penetration), TPSA 34.2 Ų (below the 60–70 Ų ceiling for blood-brain barrier permeability), molecular weight 164.20 Da, and only 2 rotatable bonds [1]. In comparison, the 3-substituted regioisomer (3-(pyrrolidin-3-yloxy)pyridine) shares the same molecular formula and computed properties but differs in the three-dimensional presentation of the pyridine nitrogen, which affects hydrogen-bonding geometry [2]. For context, the widely used CNS-active fragment 4-(aminomethyl)pyridine has a TPSA of 38.9 Ų and logP of 0.4, placing the target compound in a comparable property space [3]. This physicochemical profile is class-level evidence supporting the compound's suitability as a fragment or scaffold for CNS-targeted library synthesis, though direct CNS penetration data for the compound itself are not available.

Physicochemical properties CNS drug discovery Drug-likeness

4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


PIM Kinase Inhibitor Medicinal Chemistry Campaigns: Lead Optimization Starting Point

Research teams pursuing pan-PIM kinase inhibitors for oncology indications should prioritize the 4-(pyrrolidin-3-yloxy)pyridine scaffold, as it is the validated core motif of Compound 1s with demonstrated PIM1/2/3 potencies of 5/14/2 nM and a confirmed binding mode via X-ray co-crystallography at 1.9 Å resolution (PDB 4XHK). The 4-substitution pattern is essential, as the 3-substituted regioisomer does not engage PIM kinases and instead targets the unrelated FabI enzyme. The dihydrochloride salt form ensures reliable weighing and dissolution for reproducible structure-activity relationship (SAR) exploration [1].

CNS Drug Discovery Fragment Libraries: Favorable Physicochemical Property Space for Blood-Brain Barrier Penetration

The free base form of this compound exhibits physicochemical parameters (logP 0.6, TPSA 34.2 Ų, MW 164 Da) that fall within established CNS drug-likeness thresholds. This makes the scaffold an attractive starting point for fragment-based or scaffold-hopping approaches in CNS programs targeting neurodegenerative or psychiatric disorders. Procurement in the dihydrochloride salt form, followed by in situ free-base generation, provides both purity assurance and flexibility for downstream chemistry [2].

Regioisomeric Selectivity Studies: Differentiating 2-, 3-, and 4-Pyridyl Ether Pharmacophores

The 4-substituted compound serves as a critical comparator in structure-activity relationship studies alongside its 2- and 3-substituted regioisomers. Evidence from independent programs shows that the 4-substitution directs kinase inhibition, while the 3-substitution directs FabI antibacterial activity. Researchers evaluating pyridine-pyrrolidine ether chemical space for target deconvolution or selectivity profiling should include all three regioisomers, with the dihydrochloride salt of the 4-substituted analog providing the highest documented purity (96–98%) and solid-state reliability for quantitative comparative pharmacology [3].

Academic and Industrial Building Block Procurement: Reproducible Quality Specifications for Multi-Step Synthesis

For laboratories synthesizing elaborated heterocyclic libraries or kinase-focused compound collections, the dihydrochloride salt (CAS 1220040-28-7) offers procurement advantages over the free base (CAS 933716-88-2) and monohydrochloride (CAS 1264033-82-0): a defined solid physical form (off-white solid), documented purity specifications of 96–98% from major suppliers including Sigma Aldrich and AKSci, and ISO-certified quality systems (MolCore). These documented specifications reduce batch-to-batch variability in multi-step synthetic sequences, supporting reproducible research and patent exemplification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.